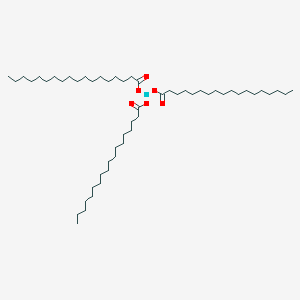
3,5-Difluorobenzoyl chloride
Vue d'ensemble
Description
3,5-Difluorobenzoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, it is structurally related to the compounds mentioned in the papers, such as 3,5-dinitrobenzoyl chloride (DNBZ-Cl) and various fluorinated benzoic acid derivatives . These compounds are typically used in organic
Applications De Recherche Scientifique
Electrochemistry Studies
3,5-Difluorobenzoyl chloride has been utilized in the field of electrochemistry. For instance, its derivatives were involved in studies exploring the electrochemistry of ionic liquids. These studies provide insights into the impurity identification and elimination, as well as the analysis of electrochemical products (Xiao & Johnson, 2003).
Organic Photovoltaic Devices
Research on organic photovoltaic devices has seen the application of 3,5-difluorobenzoyl chloride-related compounds. Graphene oxide nanosheets linked with 3,5-dinitrobenzoyl chloride have been used to improve the performance of bulk heterojunction photovoltaic devices, enhancing their power conversion efficiency significantly (Stylianakis et al., 2012).
Pesticide Synthesis
In the field of agrichemicals, 3,5-difluorobenzoyl chloride derivatives have been involved in the synthetic process of novel pesticides like Bistrifluron. This highlights its role in developing effective pest control solutions (Liu An-chan, 2015).
Chiral Separation
3,5-Difluorobenzoyl chloride has been used in creating chiral stationary phases for chromatographic separation. It has been integral in the preparation of phenylglycinol- and leucinol-derived chiral stationary phases, aiding in the chiral separation of various compounds (Yu, Lee, & Ryoo, 2016).
Organometallic Chemistry
In organometallic chemistry, compounds related to 3,5-difluorobenzoyl chloride have been synthesized and characterized, such as in the creation of luminescent silver and gold clusters. These studies offer valuable information on the structural and luminescent properties of these complexes (Z. and Chen, 2007).
Environmental Analysis
In environmental science, 3,5-difluorobenzoyl chloride derivatives have been used in synthesizing magnetic sorbents for the enrichment and analysis of perfluorinated compounds in water samples. This demonstrates its utility in environmental monitoring and pollution control (Yan et al., 2013).
Catalysis
3,5-Difluorobenzoyl chloride-related compounds have been used in developing catalysts for various chemical reactions. For instance, dinickel complexes containing derivatives of 3,5-difluorobenzoyl chloride have shown high efficiency in coupling reactions (Zhou et al., 2008).
Apoptosis and Cell Studies
In the medical field, 3,5-difluorobenzoyl chloride derivatives have been used in the development of novel substrates for detecting caspase activity and apoptosis in cells. This is vital for understanding cellular mechanisms and for drug development (Zhang et al., 2003).
Safety And Hazards
3,5-Difluorobenzoyl chloride is combustible and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .
Propriétés
IUPAC Name |
3,5-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZWEOORLJBPMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156223 | |
| Record name | 3,5-Difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluorobenzoyl chloride | |
CAS RN |
129714-97-2 | |
| Record name | 3,5-Difluorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129714972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)




